1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone - 1227954-39-3

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

Catalog Number: EVT-1736800
CAS Number: 1227954-39-3
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394 is a potent pan-cyclin-dependent kinase (CDK) inhibitor currently under investigation in phase I clinical trials for cancer treatment []. This compound emerged from extensive lead optimization efforts, addressing limitations of previous candidates like ZK 304709, which exhibited poor aqueous solubility and off-target activity. The introduction of a sulfoximine group significantly improved its pharmacological profile.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

    Compound Description: Compound 1 served as a lead compound in a study aiming to discover novel treatments for psoriasis []. It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential therapeutic target for this autoimmune disease.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

    Compound Description: Compound 18b emerged as a potent FLT3 inhibitor with significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis []. This compound was derived from structural optimization of compound 1, demonstrating the impact of structural modifications on biological activity.

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives

    Compound Description: These derivatives demonstrated potent and selective inhibition of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase implicated in fibrosis []. Notably, compound 28 ((±)-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone) exhibited significant antifibrotic activity in a mouse lung bleomycin model.

N-(4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl)-acetamide (AMG 517)

    Compound Description: AMG 517 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist, initially investigated as a potential analgesic []. Despite its promising preclinical profile, AMG 517 caused transient hyperthermia in animal models, posing a challenge for clinical development.

7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

    Compound Description: BCTP acts as a classic polymodal inhibitor of TRPV1, demonstrating excellent analgesic properties in rodent models []. Interestingly, unlike other TRPV1 antagonists like AMG 517, BCTP did not induce significant hyperthermia at doses providing maximal analgesia.

1-(3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (AZ1)

    Compound Description: Untargeted metabolomics studies revealed that AZ1 targets thymidylate kinase, an enzyme crucial for nucleotide biosynthesis []. This finding highlights the power of metabolomics in elucidating the mode of action of novel antibiotics.

Properties

CAS Number

1227954-39-3

Product Name

1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone

IUPAC Name

1-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-3-2-4-10(7-9)20-12-17-6-5-11(18-12)13(14,15)16/h2-7H,1H3

InChI Key

CTBXJARWXOJIGV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.